Introduction: The Strategic Importance of Fluorinated Thiophenols in Modern Chemistry
Introduction: The Strategic Importance of Fluorinated Thiophenols in Modern Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethoxy)thiophenol
For researchers and professionals in drug development and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. Within this context, 4-(Trifluoromethoxy)thiophenol emerges as a pivotal, yet sparsely documented, building block. Its structure, featuring a reactive thiol group and a trifluoromethoxy (-OCF3) moiety, presents a valuable scaffold for synthesizing advanced pharmaceutical and agrochemical agents.[1][2]
The trifluoromethoxy group is particularly noteworthy. It acts as a "super-lipophilic" bioisostere of a methoxy group and can significantly enhance a molecule's ability to cross biological membranes. However, a comprehensive, centralized guide on the core physical properties of 4-(Trifluoromethoxy)thiophenol is conspicuously absent in readily available literature.
To address this gap and provide a functional, in-depth resource, this guide will not only consolidate the known data for 4-(Trifluoromethoxy)thiophenol but also draw expert, comparative insights from its well-characterized structural analogue, 4-(Trifluoromethyl)thiophenol. By examining these compounds in parallel, we can better understand the nuanced structure-property relationships that govern their behavior and utility, providing a robust framework for their application in research.
Core Physicochemical Properties: A Comparative Analysis
The physical characteristics of a chemical entity are paramount, dictating its handling, reactivity, and suitability for various applications. The following table summarizes the available quantitative data for both 4-(Trifluoromethoxy)thiophenol and its -CF3 analogue, providing a direct comparison.
| Property | 4-(Trifluoromethoxy)thiophenol | 4-(Trifluoromethyl)thiophenol |
| CAS Number | 169685-29-4 | 825-83-2[3][4] |
| Molecular Formula | C₇H₅F₃OS[5] | C₇H₅F₃S[3][4] |
| Molecular Weight | 194.17 g/mol [5][6] | 178.17 g/mol [3] |
| Appearance | Not specified; likely a liquid | Clear, colorless to light yellow liquid[3][7] |
| Boiling Point | 64-66°C at 15 mmHg (torr)[5][6] | 68-72°C at 15 mmHg[3][8] |
| Density | 1.363 g/cm³ (Predicted)[5][6] | 1.3 g/cm³[3][8] |
| Flash Point | 64°C[5] | 66-68°C at 15 mmHg[3][8] |
| pKa | Not available | 5.60 ± 0.10 (Predicted)[3][8] |
| Solubility | Soluble in organic solvents[9] | Insoluble in water[3][10] |
| Refractive Index | 1.4745[6] | 1.492 - 1.494[3][8] |
| Odor | Not specified; likely strong | Stench[3][10] |
| Sensitivity | Air Sensitive[6] | Air Sensitive[7][10] |
Structure-Property Relationship Analysis: The -OCF₃ vs. -CF₃ Substituent Effect
The subtle difference between a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group imparts significant changes to the molecule's electronic and steric profile. Understanding these differences is critical for predicting reactivity and biological activity.
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Electronic Effects: The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). The trifluoromethoxy group is also strongly electron-withdrawing inductively, but the presence of the oxygen atom with its lone pairs introduces a competing, albeit weak, electron-donating resonance effect. This makes the -CF₃ group a stronger deactivator of the aromatic ring and is predicted to have a more pronounced effect on the acidity of the thiol proton. A lower pKa would be expected for 4-(trifluoromethyl)thiophenol compared to its -OCF₃ counterpart, as the stronger electron withdrawal stabilizes the resulting thiolate anion more effectively.
-
Lipophilicity: Both substituents dramatically increase lipophilicity (fat-solubility) compared to a non-fluorinated analogue. This property is crucial in drug design for enhancing membrane permeability and improving pharmacokinetic profiles. The -OCF₃ group is often considered more lipophilic than the -CF₃ group, which can be a key consideration when fine-tuning a drug candidate's properties.
Caption: Key structural differences between the two thiophenol analogues.
Experimental Methodologies for Property Determination
To ensure the trustworthiness and reproducibility of physicochemical data, standardized, self-validating protocols are essential. Below are detailed methodologies for determining key properties of functionalized thiophenols.
Protocol 1: Determination of Acidity (pKa) via Potentiometric Titration
The acidity of the thiol proton is a critical parameter influencing its nucleophilicity and its ionization state at physiological pH.
Causality: This method relies on the neutralization reaction between the acidic thiol and a strong base. By monitoring the pH as a function of the volume of base added, a titration curve is generated. The pKa is the pH at which exactly half of the thiol has been neutralized (the half-equivalence point), as defined by the Henderson-Hasselbalch equation.
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~0.1 mmol of the thiophenol and dissolve it in a suitable solvent system (e.g., 50:50 ethanol/water) to ensure solubility.
-
Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Calibrate a pH meter with standard buffers (pH 4, 7, 10) and place the electrode in the solution.
-
Titrant: Use a standardized solution of a strong base, such as 0.1 M NaOH, in a calibrated burette.
-
Execution: Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot pH (y-axis) versus titrant volume (x-axis). Determine the equivalence point (the point of steepest inflection). The volume of titrant at the half-equivalence point corresponds to the pKa.
Caption: Workflow for determining pKa via potentiometric titration.
Protocol 2: Spectroscopic Characterization (NMR & IR)
Spectroscopy provides an unambiguous fingerprint of a molecule's structure.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum for 4-(Trifluoromethoxy)thiophenol would show two doublets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the protons on the benzene ring. The thiol proton (-SH) would appear as a singlet, whose chemical shift is highly dependent on concentration and solvent.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A sharp singlet would be observed, confirming the presence of the -OCF₃ group. Its chemical shift provides information about the electronic environment.
-
¹³C NMR: Will show distinct signals for the aromatic carbons, with the carbon attached to the -OCF₃ group showing a characteristic quartet due to coupling with the fluorine atoms.
-
-
Infrared (IR) Spectroscopy:
-
A weak but sharp absorption band around 2550-2600 cm⁻¹ is characteristic of the S-H bond stretch.
-
Strong, broad absorption bands in the 1100-1300 cm⁻¹ region are definitive indicators of C-F bonds within the trifluoromethoxy group.
-
Applications, Safety, and Handling
Applications in Research and Development: Both 4-(Trifluoromethoxy)thiophenol and 4-(Trifluoromethyl)thiophenol are valuable intermediates in organic synthesis.[10][11] Their primary application lies in the construction of more complex molecules for the pharmaceutical and agrochemical industries.[7][9] The reactive thiol group can readily participate in nucleophilic substitution or addition reactions, allowing for the strategic introduction of the fluorinated phenylthio moiety into a target structure. This is often done to enhance metabolic stability and increase the lipophilicity of a potential drug candidate, improving its overall efficacy and pharmacokinetic profile.[7]
Safety and Handling:
-
Toxicity and Irritation: These compounds are considered harmful or toxic if swallowed, inhaled, or in contact with skin.[4] They are known to cause skin and serious eye irritation.[4]
-
Odor: Thiophenols possess a powerful and unpleasant stench. All work should be conducted in a well-ventilated fume hood.[3][10]
-
Personal Protective Equipment (PPE): Wear suitable gloves, eye/face protection, and protective clothing when handling these materials.
-
Sensitivity: These compounds are sensitive to air and can oxidize over time.[7][10]
Storage: For long-term stability, 4-(Trifluoromethoxy)thiophenol and its analogues should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7] Refrigeration at 2-8°C is recommended to minimize degradation.[3][7][8] They should be stored away from strong oxidizing agents, with which they are incompatible.[7]
References
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ChemBK. (2024). 4-(Trifluoromethyl)thiophenol. Retrieved from [Link]
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Felton, D. (2021). Exploring the Feasibility of 4-(Trifluoromethylthio)phenol: A Synthetic Route Analysis by Manufacturer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136653, 4-(Trifluoromethyl)thiophenol. Retrieved from [Link]
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Wikipedia. (n.d.). Phenol. Retrieved from [Link]
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ACS Publications. (2024). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)−H Functionalization. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]
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